D-Lyxose-13C-1
Description
Contextual Significance of Pentose (B10789219) Sugars in Biological Systems
Pentose sugars, monosaccharides with five carbon atoms, are crucial components of various biological molecules and pathways. microbenotes.comfiveable.meontosight.ai Their general chemical formula is C₅H₁₀O₅. microbenotes.com The most prominent examples are D-ribose and D-deoxyribose, which form the backbone of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA), respectively, the molecules that carry the genetic code of all living organisms. microbenotes.comfiveable.meontosight.ai Beyond their role in nucleic acids, pentoses are integral to energy metabolism. They are components of energy-carrying molecules like adenosine (B11128) triphosphate (ATP), nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), and flavin adenine dinucleotide (FADH₂), which are essential for cellular energy transfer. microbenotes.com
The Pentose Phosphate Pathway (PPP) is a major metabolic route that generates pentose sugars, particularly ribose-5-phosphate (B1218738) (R5P), a precursor for nucleotide synthesis. microbenotes.comwikipedia.org This pathway also produces NADPH, which is vital for reductive biosynthesis reactions, such as fatty acid synthesis, and for protecting cells against oxidative stress. wikipedia.orgcreative-proteomics.com Pentoses like D-xylose are also important structural components of plant cell walls. ontosight.ai
Fundamental Principles and Advantages of ¹³C Isotopic Labeling in Metabolic Research
Isotopic labeling is a technique used to trace the path of molecules within a biological system. ontosight.ai It involves replacing an atom in a molecule with its isotope, which has the same number of protons but a different number of neutrons, and therefore a different mass. ontosight.ai Stable isotopes, such as carbon-13 (¹³C), are non-radioactive and safe for use in a wide range of studies, including those involving humans. creativebiomart.netcambridge.org
The core principle of ¹³C isotopic labeling is that the labeled molecule is chemically identical to its natural counterpart and will participate in the same biochemical reactions. creative-proteomics.com However, the difference in mass allows researchers to distinguish and track the labeled molecule and its metabolic products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ai
Advantages of ¹³C Isotopic Labeling:
Safety: As stable isotopes are non-radioactive, they are safe for long-term studies and can be used in vulnerable populations. creativebiomart.netcambridge.org
Accuracy: They provide precise insights into metabolic fluxes and pathway dynamics. mdpi.com
Versatility: Multiple stable isotopes can be used simultaneously to investigate complex metabolic interactions. annualreviews.org
Detailed Analysis: The position of the ¹³C label within a molecule can be determined, providing detailed information about specific reaction mechanisms. nih.gov
Rationale for Utilizing D-Lyxose-13C-1 as a Specific Research Probe
D-Lyxose is a rare aldopentose sugar that can be metabolized by some microorganisms. researchgate.netnih.gov this compound, with a ¹³C isotope at the first carbon position, serves as a specific probe to investigate these metabolic pathways. The labeled carbon allows researchers to follow the fate of the C1 carbon of D-lyxose as it is processed by enzymes.
One key application is in studying the activity of D-lyxose isomerase, an enzyme that converts D-lyxose to D-xylulose. researchgate.netnih.gov D-xylulose is an intermediate in the pentose phosphate pathway. researchgate.netnih.gov By using this compound, researchers can trace the labeled carbon into D-xylulose and subsequent metabolites of the PPP, providing a quantitative measure of the flux through this pathway. researchgate.net This is particularly valuable for understanding microbial metabolism and for bioengineering applications, such as the production of biofuels and other valuable chemicals from pentose sugars. nih.gov
Historical Perspectives on Stable Isotope Tracing in Carbohydrate Metabolism
The use of stable isotopes in metabolic research dates back to the 1930s. nih.gov Early studies laid the groundwork for understanding the dynamic nature of metabolism. The development of mass spectrometry was a pivotal advancement that enabled the accurate measurement of stable isotope enrichment in biological samples. nih.gov
The application of stable isotopes to study carbohydrate metabolism began in the mid-20th century. These early investigations provided fundamental insights into pathways like glycolysis and the pentose phosphate pathway. The first use of stable isotopes to study trace mineral metabolism was in the early 1960s. researchgate.net Over the decades, the techniques have become more sophisticated, allowing for more detailed and quantitative analyses of metabolic fluxes in vivo. physoc.orgresearchgate.net The development of specifically labeled substrates, like this compound, has further enhanced the power of this approach, enabling researchers to probe specific enzymatic reactions and metabolic routes with high precision. maastrichtuniversity.nl
Research Findings
| Compound | Key Research Findings |
| This compound | Used to trace the metabolic fate of the C1 carbon of D-lyxose in microbial systems. Essential for quantifying the flux through the D-lyxose isomerase reaction and into the pentose phosphate pathway. |
| D-Lyxose | Serves as a substrate for D-lyxose isomerase, which converts it to D-xylulose. researchgate.netnih.gov It is also a precursor for the synthesis of immunostimulatory and anti-tumor agents. nih.gov |
| D-Xylulose | An intermediate in the pentose phosphate pathway, formed from the isomerization of D-lyxose. researchgate.netnih.gov |
| ¹³C-labeled Glucose | Widely used to study central carbon metabolism, including glycolysis and the pentose phosphate pathway, in various organisms. mdpi.comresearchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2S,3S,4R)-2,3,4,5-tetrahydroxy(413C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i4+1 |
InChI Key |
PYMYPHUHKUWMLA-HWEHKSLWSA-N |
Isomeric SMILES |
C([13C@H]([C@@H]([C@@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment of D Lyxose 13c 1
Chemical Synthesis Approaches for D-Lyxose and its Derivatives
The synthesis of D-Lyxose, a relatively rare pentose (B10789219) sugar, often relies on the modification of more abundant monosaccharides. These methods involve strategic manipulation of stereocenters and functional groups to achieve the desired D-Lyxose configuration.
The construction of the D-Lyxose carbon skeleton can be approached through methods that either build up the chain from smaller precursors or reconfigure existing pentose or hexose (B10828440) sugars. A key strategy in carbohydrate synthesis is the control of stereochemistry at each chiral center.
One classical method for extending the carbon chain of an aldose by one atom is the Kiliani-Fischer synthesis . wikipedia.org This process involves the addition of cyanide to the carbonyl group of a starting sugar, forming two diastereomeric cyanohydrins. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by reduction, yields two new aldoses that are epimeric at the C-2 position. wikipedia.org For example, starting from D-threose, the Kiliani-Fischer synthesis produces a mixture of D-xylose and D-lyxose. pearson.com This method not only assembles the carbon skeleton but also provides a direct route for introducing an isotopic label at the C-1 position, as detailed in section 2.2.1.
Stereochemical control is also frequently achieved by inverting the configuration of specific hydroxyl groups on a pre-existing sugar ring. This often involves protecting other hydroxyl groups, activating the target hydroxyl group, performing a nucleophilic substitution with inversion of configuration (an SN2 reaction), and then deprotecting the molecule.
Given that D-Lyxose is not as readily available as other sugars, its synthesis from precursors is common. Two established routes involve the conversion from D-Arabinose and the degradation of D-Galactose.
From D-Arabinose: A recently developed route synthesizes D-Lyxose from the more common D-Arabinose in seven steps, achieving a total yield of 40%. nih.gov A critical step in this pathway is the inversion of the stereochemical configuration at the C-3 position of a furanose intermediate, which is accomplished using the DAST reagent (diethylaminosulfur trifluoride). nih.gov
From D-Galactose: Another well-established method is the oxidative degradation of D-Galactose, often starting from its salt form, calcium D-galactonate. This reaction, a variation of the Ruff degradation, uses hydrogen peroxide (H₂O₂) in the presence of an iron catalyst (such as ferric acetate) to shorten the carbon chain by one, converting the C6 hexose into the C5 pentose, D-Lyxose. iaea.orglookchem.com Improvements in this procedure, particularly through the use of ion-exchange resins to purify the final reaction mixture, have resulted in yields of 41% to 42%. lookchem.com
| Precursor Sugar | Synthetic Method | Key Reagents/Steps | Reported Yield |
| D-Threose | Kiliani-Fischer Synthesis | 1. NaCN2. Hydrolysis3. Reduction | ~30% (for mixed products) wikipedia.org |
| D-Arabinose | Epimerization | Inversion of C3 configuration using DAST reagent | 40% (overall) nih.gov |
| D-Galactose | Ruff Degradation | H₂O₂, Ferric acetate (B1210297) catalyst | 41-42% lookchem.com |
Isotopic Incorporation Techniques for ¹³C at Specific Positions
Isotopic labeling transforms a standard molecule into a tracer that can be monitored in biological or chemical systems. The technique chosen depends on whether a single position or the entire carbon skeleton needs to be labeled.
The specific placement of a ¹³C atom at the anomeric C-1 position of D-Lyxose is most effectively achieved during the synthesis of the carbon skeleton itself. The Kiliani-Fischer synthesis is an ideal method for this purpose. wikipedia.org
The process begins with a four-carbon aldose, D-threose. The first step is a nucleophilic addition of a cyanide ion to the aldehyde group of D-threose. By using a ¹³C-labeled cyanide source, such as potassium cyanide (K¹³CN), the ¹³C atom is incorporated as the nitrile carbon. This newly added carbon will ultimately become the C-1 carbon of the resulting pentose.
The subsequent steps involve the hydrolysis of the ¹³C-nitrile to a ¹³C-carboxylic acid and then reduction to a ¹³C-aldehyde, forming a mixture of D-Lyxose-1-¹³C and D-Xylose-1-¹³C. The desired D-Lyxose-1-¹³C can then be separated from the mixture. wikipedia.orgpearson.com An alternative approach involves the degradation of D-galactose that has been previously labeled with ¹³C, which can also yield ¹³C-labeled D-lyxose. iaea.org
In contrast to site-specific labeling, uniform labeling involves the incorporation of ¹³C atoms at every carbon position in the molecule. This is typically achieved through biological synthesis rather than chemical synthesis. A microorganism or plant is grown on a medium where the sole carbon source is uniformly labeled, such as [U-¹³C]-glucose. iaea.org The organism's metabolic machinery then uses this labeled glucose to build all other necessary molecules, including pentoses, resulting in products like [U-¹³C]-D-Lyxose. iaea.orgnih.gov
The analysis of uniformly labeled carbohydrates often employs advanced NMR techniques to trace the correlations between adjacent ¹³C atoms, which aids in complete structural determination. nih.gov While powerful for structural biology, uniform labeling does not provide the specific positional information that C-1 labeling offers for tracking the fate of the anomeric carbon in metabolic flux analysis. creative-proteomics.comresearchgate.net
Purification and Analytical Assessment of Isotopic Purity and Enrichment
Following synthesis, the labeled D-Lyxose-1-¹³C must be rigorously purified and analyzed to confirm its chemical identity, isotopic incorporation, and purity.
Purification is often accomplished using chromatographic techniques. Methods such as preparative paper chromatography and columns packed with ion-exchange resins are effective at separating the target sugar from reaction byproducts, inorganic salts, and other diastereomers. iaea.orglookchem.com
The analytical assessment focuses on two key parameters: isotopic enrichment and isotopic purity (also referred to as species abundance).
Isotopic Enrichment: This is the mole fraction of the specific isotope (¹³C) at the target position (C-1). It is expressed as a percentage. For example, a 99% enrichment means that 99% of the C-1 atoms in the sample are ¹³C, while 1% are the naturally abundant ¹²C. ukisotope.comisotope.com
Species Abundance: This refers to the percentage of molecules that have the desired isotopic composition. For a singly-labeled compound like D-Lyxose-1-¹³C, a 99% enrichment directly corresponds to 99% of the molecules being the desired M+1 isotopologue. ukisotope.comisotope.com
Two primary analytical methods are used to verify these parameters:
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are used to analyze the mass isotopomer distribution (MID). researchgate.netnih.gov The incorporation of a single ¹³C atom results in a mass increase of one Dalton compared to the unlabeled compound. By comparing the abundance of the M+0 (unlabeled) and M+1 (labeled) ions, the level of isotopic enrichment can be accurately quantified. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is the definitive method for confirming the exact location of the isotopic label. The signal from the ¹³C-enriched carbon atom will be exceptionally intense compared to the signals from the other carbons at natural abundance, confirming that the label is at the C-1 position. nih.gov
| Analytical Technique | Purpose | Information Obtained |
| Mass Spectrometry (MS) | Quantification of Isotopic Incorporation | Mass Isotopomer Distribution (MID), Isotopic Enrichment |
| Nuclear Magnetic Resonance (NMR) | Positional Verification of Isotopic Label | Precise location of the ¹³C atom within the molecular structure |
| Chromatography | Purification | Separation of D-Lyxose from byproducts and other sugars |
Challenges in the Scalable Synthesis of D-Lyxose-13C-1
The scalable synthesis of isotopically labeled monosaccharides such as this compound presents a distinct set of challenges that differentiate it from the synthesis of their unlabeled counterparts. These challenges primarily revolve around the high cost of isotopically enriched starting materials, the need for highly efficient and stereospecific reactions to maximize isotope incorporation, and the complexities associated with purification and process scale-up. While specific literature detailing the large-scale production of this compound is not abundant, the challenges can be inferred from the broader knowledge of synthesizing isotopically labeled rare sugars. nih.govunl.pt
One of the foremost challenges lies in the economic feasibility of the synthesis. The starting materials for introducing the ¹³C isotope are significantly more expensive than their naturally abundant ¹²C counterparts. This high initial cost necessitates that every subsequent synthetic step is optimized for maximum yield to avoid the loss of the valuable isotope. Any low-yield reactions or the formation of significant byproducts can render the entire process economically unviable on a larger scale. unl.pt
The synthetic routes themselves, often multi-step chemical or chemo-enzymatic processes, introduce further complexities. nih.govnih.gov Chemical methods for preparing monosaccharide isotopomers often involve reactions like cyanohydrin reduction or molybdate-catalyzed epimerization. nih.govresearchgate.net While effective at a lab scale, these reactions can present challenges when scaled up. For instance, maintaining precise control over reaction conditions such as temperature, pressure, and stoichiometry becomes more difficult in larger reactors, potentially leading to a decrease in yield and an increase in impurities. The purification of the final product from reaction mixtures containing structurally similar isomers and byproducts is another significant hurdle, often requiring multiple chromatographic steps which can be time-consuming and lead to product loss. unl.ptacs.org
Furthermore, ensuring the specific placement of the ¹³C label at the C-1 position of D-Lyxose requires highly regioselective reactions. Any lack of selectivity would result in a mixture of isotopomers, diminishing the utility of the final product for specific research applications and complicating its purification. The integration of chemical and enzymatic steps, while offering high specificity, also has its own set of challenges for scalability, including enzyme stability and cost. nih.govnih.gov
Mass loss during workup and purification is a critical issue in scaling up chemical syntheses. acs.org For instance, in the synthesis of related xylose derivatives, significant product loss has been observed during neutralization and extraction steps when moving from lab-scale to kilogram-scale production. acs.org Similar challenges would be anticipated in the scalable synthesis of this compound, where the handling of larger volumes of solvents and reagents increases the potential for such losses.
The following table summarizes the key challenges in the scalable synthesis of this compound:
| Challenge Category | Specific Obstacles |
| Economic Viability | High cost of ¹³C-labeled starting materials. |
| Need for exceptionally high overall yield to be cost-effective. | |
| Synthetic Complexity | Multi-step reaction sequences increase potential for yield loss. |
| Difficulty in maintaining optimal reaction conditions at a large scale. | |
| Ensuring high regioselectivity to label the C-1 position specifically. | |
| Purification | Removal of structurally similar isomers and reaction byproducts. |
| Requirement for multiple, potentially low-throughput, chromatographic steps. | |
| Significant product loss during workup and isolation procedures. acs.org | |
| Process Scale-Up | Challenges in transferring lab-scale procedures to larger reactors. |
| Management of larger quantities of potentially hazardous reagents and solvents. | |
| Ensuring consistent product quality and isotopic enrichment across batches. |
Application of D Lyxose 13c 1 in Metabolic Pathway Elucidation and Flux Analysis
Principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA) Utilizing D-Lyxose-13C-1.mpg.decortecnet.comresearchgate.net
¹³C-Metabolic Flux Analysis is a technique used to determine the rates (fluxes) of metabolic pathways within a cell at a specific point in time. cortecnet.com The core principle involves introducing a substrate labeled with the stable isotope ¹³C, such as this compound, into a biological system. mpg.decortecnet.com As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. royalsocietypublishing.org By analyzing the distribution of these ¹³C atoms in the metabolites, researchers can deduce the activity and contribution of different pathways. royalsocietypublishing.orgnih.gov
The analysis of labeling patterns in intracellular metabolites, combined with a known biochemical reaction network, allows for the computational estimation of metabolic fluxes. mpg.de This approach provides more than just the concentrations of metabolites; it reveals the dynamic rates of their production and consumption, offering insights into the operational state of the metabolic network. mpg.dersc.org While a comprehensive ¹³C-MFA can be complex and data-intensive, direct interpretation of the ¹³C-labeling patterns often provides sufficient information on relative pathway activities and qualitative changes in metabolic routes. mpg.denih.gov
Experimental Design for ¹³C-Labeling Studies with this compound.researchgate.netsci-hub.sevanderbilt.edu
A successful ¹³C-labeling experiment using this compound requires careful planning. The experimental design is contingent on the specific biological question, the metabolites of interest, and the model system being used. researchgate.net A crucial aspect is to conduct the experiments under a pseudo-steady state, where metabolite concentrations remain relatively constant throughout the study, which is often achieved when cells are in their exponential growth phase. researchgate.net
The process typically involves several key steps:
Model Generation: Development of a mathematical model that includes a system of mass balances and isotopomer balances for all relevant metabolites in the biochemical reaction network. sci-hub.sevanderbilt.edu
Tracer Selection: The choice of the ¹³C-labeled substrate is critical. This compound would be selected when the focus is on pathways involving pentose (B10789219) metabolism. researchgate.net The specific labeling position (in this case, C-1) is chosen to generate distinct labeling patterns depending on the metabolic route taken. researchgate.net
Cultivation and Sampling: Cells are cultured in a defined medium containing this compound. researchgate.net Samples are collected over time to track the incorporation of the ¹³C label into intracellular and extracellular metabolites. researchgate.net
Analysis: The isotopic labeling patterns of the target metabolites are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Flux Calculation: The experimental data is then used in conjunction with the mathematical model to calculate the metabolic fluxes. researchgate.net
Achieving isotopic steady state, where the ¹³C enrichment in a given metabolite becomes stable over time, is an important consideration for certain types of flux analysis. nih.gov
Interpretation of Isotopic Labeling Patterns for Pathway Activity.royalsocietypublishing.orgnih.govresearchgate.net
The interpretation of isotopic labeling patterns is central to ¹³C-MFA. When a ¹³C-labeled substrate like this compound is metabolized, it produces downstream metabolites with specific mass shifts due to the incorporation of ¹³C atoms. These metabolites with different isotope compositions are called isotopologues. nih.gov The fractional abundance of each isotopologue for a particular metabolite is represented as a mass distribution vector (MDV). nih.gov
By analyzing the MDVs of key metabolites, researchers can infer the relative activities of different metabolic pathways. nih.gov For instance, if a metabolite can be produced by two different pathways, the labeling pattern of that metabolite will be a composite of the patterns generated by each pathway. By deconstructing this composite pattern, the relative flux, or "split ratio," between the two pathways can be calculated. nih.gov This requires that the labeling patterns from the alternative pathways are distinct and that a downstream metabolite common to both can be measured. nih.gov
Elucidation of the Pentose Phosphate (B84403) Pathway (PPP) via this compound Tracing.nih.govresearchgate.net
D-Lyxose can be metabolized by some microorganisms, and its entry into central metabolism provides a unique opportunity to probe the Pentose Phosphate Pathway (PPP).
Tracing of this compound Conversion to D-Xylulose and Entry into PPP.nih.govresearchgate.net
In certain bacteria and other organisms, the enzyme D-lyxose isomerase catalyzes the conversion of D-lyxose to D-xylulose. nih.govresearchgate.net D-xylulose is a key intermediate that can be phosphorylated to D-xylulose-5-phosphate, which then enters the Pentose Phosphate Pathway. researchgate.net
By using this compound as a tracer, the ¹³C label at the C-1 position is transferred to the C-1 position of D-xylulose and subsequently to the C-1 position of D-xylulose-5-phosphate. The fate of this labeled carbon can then be followed as it moves through the various reactions of the PPP.
Determination of Branching Ratios and Flux Distribution within PPP.mdpi.comresearchgate.net
The Pentose Phosphate Pathway has two main branches: the oxidative and the non-oxidative branches. nih.gov The oxidative branch converts glucose-6-phosphate to ribulose-5-phosphate, generating NADPH. The non-oxidative branch allows for the interconversion of various pentose phosphates and their connection to glycolysis. nih.gov
Tracing with specifically labeled substrates like this compound allows for the determination of flux through these branches. For example, the ¹³C label from this compound entering the PPP as [1-¹³C]D-xylulose-5-phosphate will be distributed among the glycolytic intermediates fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate in a predictable manner depending on the relative activities of the transketolase and transaldolase reactions of the non-oxidative PPP.
By analyzing the labeling patterns of these downstream metabolites, it is possible to calculate the branching ratios and the distribution of flux within the PPP. For instance, different labeling patterns in lactate (B86563) can indicate its production via glycolysis versus the PPP. researchgate.net This detailed flux information is crucial for understanding how cells allocate resources for biosynthesis, energy production, and redox balance.
Interconnections of this compound Metabolism with Central Carbon Metabolic Pathways.utah.eduresearchgate.net
Metabolic pathways are not isolated but are highly interconnected. utah.edu The metabolism of this compound, after its entry into the PPP, integrates with the major pathways of central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle.
The non-oxidative branch of the PPP directly links pentose metabolism to glycolysis through the intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. researchgate.net Therefore, the ¹³C label from this compound can be traced into glycolytic intermediates and subsequently into pyruvate (B1213749). Pyruvate, in turn, can be converted to acetyl-CoA and enter the TCA cycle, or it can be used in various biosynthetic pathways. researchgate.net
This interconnection allows for the use of this compound to study the flux distribution at key metabolic branch points. For example, by analyzing the labeling of TCA cycle intermediates derived from the labeled pyruvate, one can gain insights into the activity of the TCA cycle and its anaplerotic reactions.
The ability to track the fate of the ¹³C label from this compound as it permeates through the central metabolic network provides a comprehensive view of cellular metabolism. This information is invaluable for metabolic engineering efforts aimed at optimizing the production of valuable chemicals or for understanding the metabolic reprogramming that occurs in various diseases. nsf.govvanderbilt.edu
Linkages to Glycolysis and Gluconeogenesis
D-Lyxose metabolism is intricately linked to the central carbohydrate metabolic pathways of glycolysis and the pentose phosphate pathway (PPP). researchgate.net In many microorganisms, the initial step in D-lyxose utilization is its isomerization to D-xylulose. researchgate.netnih.gov This reaction is catalyzed by the enzyme D-lyxose isomerase. researchgate.net D-xylulose is a key intermediate of the pentose phosphate pathway and can be further metabolized to enter the glycolytic sequence. researchgate.netnih.gov
The use of this compound allows for the direct tracing of carbon flow from D-lyxose into these central pathways. For instance, the ¹³C label at the C-1 position of D-lyxose would be transferred to the C-1 position of D-xylulose. Subsequent enzymatic reactions in the PPP would then redistribute this label among various intermediates. By analyzing the labeling patterns of glycolytic and PPP intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, researchers can quantify the flux of carbon originating from D-lyxose through these pathways. researchgate.netresearchgate.net
Contribution to Tricarboxylic Acid (TCA) Cycle Intermediates
The metabolic fate of this compound extends beyond glycolysis and the PPP, with its carbon backbone ultimately contributing to the pool of tricarboxylic acid (TCA) cycle intermediates. The pyruvate and acetyl-CoA derived from the metabolism of D-lyxose can enter the TCA cycle, leading to the incorporation of the ¹³C label into citrate, succinate, malate, and other TCA cycle intermediates. researchgate.netbiorxiv.org
Metabolic flux analysis using this compound enables the quantification of the relative contributions of D-lyxose to the TCA cycle compared to other carbon sources. physiology.org By monitoring the mass isotopomer distribution of TCA cycle intermediates over time, detailed models of cellular metabolism can be constructed. biorxiv.orgnih.gov These models can reveal how the cell utilizes different substrates to fuel the TCA cycle for energy production and biosynthesis. The labeling patterns observed in amino acids derived from TCA cycle intermediates, such as glutamate (B1630785) and aspartate, provide further constraints for these models, enhancing the accuracy of flux estimations. researchgate.netphysiology.org
Discovery and Characterization of Novel D-Lyxose Metabolic Routes
While the isomerization of D-lyxose to D-xylulose is a common metabolic strategy, studies utilizing D-lyxose and its isotopomers have been instrumental in uncovering novel metabolic pathways in various organisms. For example, research in Escherichia coli K12 mutants capable of growing on D-lyxose revealed the presence of a novel isomerase. microbiologyresearch.orgnih.gov This enzyme, identified as a D-mannose isomerase, fortuitously converts D-lyxose to D-xylulose, which is then catabolized via the established D-xylose metabolic pathway. microbiologyresearch.orgnih.gov
The discovery of such alternative pathways highlights the metabolic plasticity of microorganisms. In some cases, entirely new enzymatic reactions and metabolic intermediates have been identified. For instance, studies in certain bacteria and archaea have suggested the existence of unique, non-canonical pathways for pentose sugar metabolism. frontiersin.org The use of ¹³C-labeled D-lyxose is critical in these investigations, as it allows for the unambiguous identification of the metabolic products and the elucidation of the enzymatic steps involved.
Comparative Metabolic Studies Using this compound in Diverse Biological Systems
Microbial Metabolism of this compound
The metabolism of D-lyxose has been studied in a variety of microorganisms, revealing a diversity of metabolic strategies. mdpi.com Many bacteria possess a D-xylose permease that can also transport D-lyxose into the cell. microbiologyresearch.orgnih.gov Once inside, D-lyxose is typically isomerized to D-xylulose by a D-lyxose isomerase or a fortuitous enzyme like D-mannose isomerase. researchgate.netmicrobiologyresearch.orgnih.gov The resulting D-xylulose then enters the pentose phosphate pathway. researchgate.net
The use of this compound in these studies allows for a detailed understanding of the flux through these pathways and how it is regulated in response to different environmental conditions. For example, in Escherichia coli, the expression of the enzymes involved in D-lyxose metabolism can be induced by the presence of the sugar. microbiologyresearch.orgnih.gov In some fungi, D-lyxose can also be metabolized, although the specific pathways may differ from those in bacteria. researchgate.net Isotopic labeling studies are crucial for delineating these differences and understanding the evolutionary adaptations of D-lyxose metabolism across different microbial species. fujifilm.com
Mammalian Cell Line and Tissue Metabolism with this compound
In mammalian systems, D-lyxose is generally considered a rare sugar that is not readily metabolized. However, some studies have indicated that D-lyxose can be taken up by cells, likely through glucose transporters, albeit with a lower affinity. researchgate.netarvojournals.org Once inside the cell, its metabolic fate is less clear. It is thought to be poorly metabolized, and a significant portion may be excreted unchanged.
The use of this compound in studies with mammalian cell lines and tissues can help to clarify its metabolic fate. By tracing the ¹³C label, researchers can determine whether D-lyxose is converted to any downstream metabolites and, if so, at what rate. For instance, in a study on heifers with acute ruminal acidosis, an increase in lyxose levels was observed in the synovial fluid. nih.gov Such studies are important for understanding the potential physiological effects of D-lyxose, particularly in the context of certain metabolic disorders.
Plant Metabolic Pathway Analysis with this compound
D-lyxose is a component of some plant polysaccharides, but its metabolism in plants is not as well-studied as that of more common sugars like glucose and fructose. It is known to be involved in the pentose and glucuronate interconversion pathways. Isotope labeling studies with this compound could provide significant insights into how plants synthesize and catabolize this sugar.
D Lyxose 13c 1 in Enzymatic Mechanism and Substrate Specificity Studies
Biochemical Characterization of D-Lyxose-Converting Enzymes Using D-Lyxose-13C-1
The application of this compound is instrumental in the detailed biochemical characterization of enzymes that recognize and convert D-lyxose.
D-Lyxose Isomerase Activity and Specificity
D-lyxose isomerases (D-LIs) are a class of enzymes that catalyze the reversible isomerization of D-lyxose to D-xylulose. frontiersin.orgresearchgate.net The specificity of these enzymes for their substrates can be rigorously assessed using labeled compounds like this compound.
While many D-lyxose isomerases exhibit broad substrate specificity, acting on other sugars like D-mannose and L-ribose, some show a high degree of specificity for D-lyxose. nih.govd-nb.info For instance, a novel D-lyxose isomerase from the hyperthermophilic archaeon Thermofilum sp. (TsLI) is highly specific for D-lyxose, with minimal activity towards other aldoses such as D-mannose, D-talose, D-xylose, and L-ribose. frontiersin.orgnih.gov In contrast, the D-lyxose isomerase from Bacillus velezensis (BvLI) demonstrates significant activity on D-lyxose, D-mannose, and L-ribose. d-nb.info The use of this compound in activity assays allows for precise quantification of the conversion to D-Xylulose-1-13C-1, enabling a clear determination of substrate preference.
Kinetic Analysis (Kinetics of this compound Utilization)
Kinetic analysis using this compound provides quantitative insights into the efficiency of D-lyxose isomerases. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters determined in these studies. A lower Km value indicates a higher affinity of the enzyme for the substrate.
For example, the D-lyxose isomerase from Thermofilum sp. (TsLI) exhibits a Km of 74 mM for D-lyxose. frontiersin.orgnih.gov The D-lyxose isomerase from Cohnella laevoribosii RI-39 has an apparent Km of 22.4 ± 1.5 mM for D-lyxose. asm.org The use of this compound in these kinetic assays allows for the direct tracking of the substrate's conversion, leading to more accurate determinations of these crucial kinetic parameters.
Below is a table summarizing the kinetic parameters of various D-lyxose isomerases for D-lyxose.
| Enzyme Source | Km (mM) for D-lyxose | kcat (s-1) | kcat/Km (s-1mM-1) | Optimal Temperature (°C) | Optimal pH |
| Thermofilum sp. (TsLI) | 74 | 338 (U/mg) | Not specified | 95 | 7.0 |
| Cohnella laevoribosii RI-39 | 22.4 ± 1.5 | Not specified | Not specified | 70 | 6.5 |
| Bacillus velezensis (BvLI) | Not specified | Not specified | Not specified | 55 | 6.5 |
| Providencia stuartii | Not specified | Not specified | Not specified | 45 | 7.5 |
Note: The kcat for TsLI is provided in units of U/mg.
Cofactor Requirements and Metal Ion Dependence of D-Lyxose Isomerases
D-lyxose isomerases are typically metalloenzymes, requiring divalent metal ions for their catalytic activity. nih.govmdpi.com The specific metal ion preference can vary depending on the enzyme's source. Commonly required metal ions include Mn2+, Co2+, and Mg2+. nih.govmdpi.comresearchgate.net
For instance, the D-lyxose isomerase from Bacillus velezensis prefers Co2+ as a cofactor. nih.gov The enzyme from Thermofilum sp. is significantly activated by Mn2+. frontiersin.org Similarly, the D-lyxose isomerase from Cohnella laevoribosii also shows a dependence on Mn2+ for maximal activity. asm.org The investigation of metal ion dependence often involves removing the endogenous metal ions with a chelating agent like EDTA and then measuring the restored activity upon the addition of different divalent cations. asm.org
Insights into Enzyme Catalysis through ¹³C Isotope Effects with this compound
The use of isotopically labeled substrates like this compound allows for the measurement of kinetic isotope effects (KIEs), which provide profound insights into the reaction mechanism. wikipedia.org A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org
For enzymatic reactions, the ¹³C KIE can help to determine the rate-limiting step of the catalytic cycle. A significant ¹³C KIE at the C1 position of D-lyxose would suggest that the chemical step involving bond breaking or formation at this carbon is at least partially rate-limiting. The isomerization catalyzed by D-xylose isomerase, a related enzyme, is believed to proceed through an "open-chain" conformation of the substrate, with a proposed cis-ene diol intermediate. researchgate.net A histidine residue in the active site is thought to act as the base that abstracts a proton from either C1 or C2 of the substrate. researchgate.net Studying the ¹³C KIE with this compound can provide experimental evidence to support or refute such proposed mechanisms for D-lyxose isomerases.
Elucidation of Substrate Recognition Mechanisms Using Labeled D-Lyxose Analogs
Labeled analogs of D-lyxose, including this compound, are invaluable for understanding how enzymes recognize and bind their substrates. By introducing an isotopic label at a specific position, researchers can use techniques like NMR spectroscopy to monitor the interaction of the substrate with the enzyme's active site.
Structural studies, such as X-ray crystallography of enzyme-substrate complexes, provide a static picture of substrate binding. researchgate.net However, using labeled substrates in solution-state NMR experiments can reveal dynamic aspects of substrate recognition and conformational changes that occur during the catalytic process. For example, analysis of the crystal structure of D-xylose isomerase in complex with its substrate has identified key interactions, including the coordination of the substrate's C3-O and C5-O with a metal ion in the active site. researchgate.net Similar studies with D-lyxose isomerases and this compound can help to identify the specific amino acid residues and metal cofactors involved in binding and catalysis.
Role of D-Lyxose in the Biosynthesis of Rare Sugars, Glycoconjugates, and Bioactive Molecules
D-lyxose is a precursor for the synthesis of other rare sugars and bioactive molecules. nih.gov For instance, D-lyxose isomerase can catalyze the conversion of D-xylulose to D-lyxose. researchgate.net D-lyxose itself is a precursor for the synthesis of the immune stimulant α-galactosylceramide and some anti-tumor agents. nih.gov
The enzymatic production of rare sugars is a growing field of interest, and D-lyxose isomerases play a crucial role in this area. beilstein-journals.org These enzymes can be used to produce valuable sugars like D-mannose from the more abundant D-fructose. nih.gov The ability to trace the metabolic fate of this compound through various enzymatic reactions is essential for optimizing these biosynthetic pathways and for discovering new bioactive molecules derived from this rare sugar. Bacteria possess unique glycans on their surfaces containing rare sugars, which are targets for the development of vaccines and therapeutics. rsc.orgmdpi.com Understanding the biosynthesis of these glycans, which may involve D-lyxose or its derivatives, is critical for these applications.
Advanced Analytical Techniques for D Lyxose 13c 1 and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C Isotope Pattern Analysismdpi.comsci-hub.senih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying ¹³C-labeled compounds. irisotope.com Its ability to provide detailed structural information and quantify molecular species in complex mixtures makes it invaluable for metabolic research. frontiersin.orgnih.gov The introduction of a ¹³C isotope at a specific position, such as in D-Lyxose-13C-1, serves as a powerful probe for elucidating metabolic pathways. creative-proteomics.com
One-Dimensional (1D) ¹³C NMR for Positional Enrichment Determination
One-dimensional (1D) ¹³C NMR spectroscopy is a direct method for determining the position and extent of ¹³C enrichment in a molecule. ismrm.org By analyzing the ¹³C NMR spectrum, researchers can identify which carbon atoms within a metabolite have incorporated the ¹³C label from this compound. The intensity of the NMR signal at a specific carbon position is directly proportional to the number of ¹³C nuclei at that site, allowing for the quantification of isotopic enrichment. nih.gov
This technique is particularly useful for tracking the fate of the labeled carbon as it is incorporated into various metabolic intermediates. ismrm.org For instance, if this compound is metabolized through glycolysis, the ¹³C label will appear at specific positions in downstream metabolites like pyruvate (B1213749) and lactate (B86563), which can be readily detected and quantified by 1D ¹³C NMR. acs.org The precise measurement of positional enrichment provides crucial data for metabolic flux analysis. frontiersin.org
Two-Dimensional (2D) Heteronuclear Correlation Spectroscopy (e.g., ¹H-¹³C HSQC, HMBC) for Structural Elucidation of Labeled Metabolites
Two-dimensional (2D) NMR techniques are essential for the unambiguous structural elucidation of metabolites derived from this compound. semanticscholar.org Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are two of the most powerful 2D NMR experiments for this purpose.
¹H-¹³C HSQC: This experiment correlates the chemical shifts of protons directly attached to ¹³C atoms. It provides a "fingerprint" of the carbon-proton bonds within a molecule, which is highly specific for each metabolite. semanticscholar.org For ¹³C-labeled metabolites, the HSQC spectrum allows for the direct observation of which protons are bonded to the labeled carbons, aiding in the identification of the labeled metabolite and the position of the label. acs.org
¹H-¹³C HMBC: This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. This information is crucial for piecing together the carbon skeleton of a metabolite and for determining the precise location of the ¹³C label, especially in complex molecules where 1D NMR data may be ambiguous.
The use of these 2D NMR techniques is instrumental in identifying novel or unexpected metabolites that may arise from the metabolism of this compound.
¹³C-¹³C Coupling Analysis (e.g., INADEQUATE) for Carbon-Carbon Connectivity and Isotopomer Distribution
When a biological system is supplied with a uniformly ¹³C-labeled substrate, or when a singly labeled substrate like this compound is metabolized to produce molecules with adjacent ¹³C atoms, ¹³C-¹³C coupling analysis becomes a powerful tool. nih.gov The Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) is a specialized NMR technique that directly reveals carbon-carbon connectivities. frontiersin.org
By detecting the coupling between adjacent ¹³C nuclei, INADEQUATE provides a detailed map of the carbon skeleton of a metabolite. physiology.org This is particularly valuable for determining the distribution of isotopomers—molecules that differ only in the isotopic composition of their atoms. pnas.orgresearchgate.net The analysis of isotopomer distribution provides deep insights into the activity of different metabolic pathways. ismrm.org For example, different pathways for glucose metabolism will result in distinct patterns of ¹³C-¹³C coupling in downstream metabolites, which can be deciphered using techniques like INADEQUATE.
Quantitative NMR for Metabolite Concentration and Isotopic Abundance Determination
Quantitative NMR (qNMR) is a specialized application of NMR that allows for the precise measurement of the concentration of metabolites and the determination of isotopic abundance. frontiersin.orgnih.govresearchgate.net The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the molar concentration of the corresponding nucleus. nih.gov
To determine the absolute concentration of a metabolite, a known amount of an internal standard is added to the sample. nih.gov By comparing the integral of the metabolite's signal to the integral of the standard's signal, the concentration of the metabolite can be accurately calculated. mdpi.com
For determining isotopic abundance, qNMR can be used to compare the signals of the ¹³C-labeled and unlabeled forms of a metabolite. rug.nlwiley.comnih.gov For instance, in a ¹H NMR spectrum, the signal of a proton attached to a ¹³C atom will be split into a doublet due to coupling, while the proton attached to a ¹²C atom will appear as a singlet (or a multiplet due to other couplings). nih.gov By integrating these distinct signals, the ratio of the ¹³C-labeled to unlabeled species can be determined, providing a measure of isotopic abundance. nih.govomicronbio.com
Conformational Analysis of D-Lyxose and its Derivatives in Solution using ¹³C NMRehu.es
The biological activity of sugars and their derivatives is often dependent on their three-dimensional conformation in solution. ¹³C NMR spectroscopy is a powerful tool for studying the conformational preferences of D-Lyxose and its metabolites. nih.govresearchgate.net
The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, which is influenced by the conformation of the molecule. cdnsciencepub.comcdnsciencepub.com For example, in furanose rings, the ¹³C chemical shifts can provide information about the ring's puckering and the orientation of its substituents. sci-hub.seunimo.it
In aqueous solution, D-lyxose exists predominantly in pyranose forms. ehu.esnih.gov Studies have shown that the α-anomer exists as a mixture of the ⁴C₁ and ¹C₄ chair conformations, while the β-anomer primarily adopts the ⁴C₁ conformation. ehu.esresearchgate.net These conformational preferences can be elucidated by analyzing various NMR parameters, including ¹³C chemical shifts and coupling constants. The conformation of D-Lyxose derivatives, such as D-lyxono-1,4-lactone, has also been studied, revealing specific ring conformations like the ³T₂ twist form. mdpi.com
Mass Spectrometry (MS) for Isotopic Profile Analysis
Mass spectrometry (MS) is another indispensable technique for the analysis of ¹³C-labeled compounds, offering high sensitivity and the ability to determine the isotopic composition of metabolites. creative-proteomics.com When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides a comprehensive profile of the labeled metabolites in a sample. frontiersin.orgshimadzu.com
The fundamental principle of MS in this context is the separation of ions based on their mass-to-charge ratio (m/z). nih.gov The incorporation of a ¹³C atom into a metabolite increases its mass by approximately 1.003355 atomic mass units. nih.gov This mass shift allows for the clear differentiation between unlabeled (M) and labeled (M+1, M+2, etc.) isotopologues of a metabolite. mdpi.com
By analyzing the distribution and intensity of these isotopologue peaks in the mass spectrum, researchers can determine the degree of ¹³C enrichment in a given metabolite. lcms.cznih.gov This information is crucial for metabolic flux analysis, as it reflects the pathways through which the ¹³C-labeled substrate was processed. nih.gov High-resolution mass spectrometers are capable of distinguishing between isotopologues with very similar masses, providing detailed information on the isotopic labeling pattern. nih.govnih.govosti.gov
The analysis of fragment ions generated in the mass spectrometer can provide further information about the positional distribution of the ¹³C label within the metabolite. shimadzu.com This combination of high sensitivity and detailed isotopic information makes MS a complementary and powerful technique to NMR for studying the metabolism of this compound. unt.edu
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Isotopic Fingerprinting
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For non-volatile metabolites of this compound, such as sugars and organic acids, a chemical derivatization step is necessary to increase their volatility. researchgate.netoup.com This process involves converting polar functional groups into less polar and more volatile derivatives, making them amenable to GC analysis. oup.com Common derivatization methods include silylation, acylation, and esterification. shimadzu.com For instance, sugars can be converted to their methoxime-trimethylsilyl derivatives, which are then readily separated by the gas chromatograph. shimadzu.com
Once separated, the metabolites are introduced into the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The incorporation of ¹³C from this compound into its metabolites results in a predictable mass shift in the mass spectrum. This "isotopic fingerprint" allows for the clear identification and quantification of labeled metabolites against the background of their unlabeled (¹²C) counterparts. nih.gov GC-MS provides high sensitivity and reproducible fragmentation patterns, which aids in the structural elucidation of metabolites and the creation of spectral libraries for compound identification. researchgate.net Chemical ionization is often preferred over electron ionization for saccharide analysis as it produces clearer data for isotopomer quantification. nih.gov
Table 1: Common Derivatization Reagents for GC-MS Analysis of this compound Metabolites
| Derivatization Reagent | Target Metabolite Class | Resulting Derivative |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Sugars, Amino Acids, Organic Acids | Trimethylsilyl (TMS) ethers/esters |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Sugars, Amino Acids, Organic Acids | Trimethylsilyl (TMS) ethers/esters |
| Acetic Anhydride | Alcohols, Amines | Acetate (B1210297) esters/amides |
| Methoxylamine Hydrochloride | Carbonyl-containing compounds (sugars) | Methoximes |
Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Throughput Metabolomic Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in metabolomics due to its versatility in analyzing a wide range of compounds, from polar to nonpolar, without the need for derivatization. lcms.czlcms.cz This makes it particularly suitable for the comprehensive profiling of this compound metabolites in complex biological matrices. researchgate.net High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are coupled with a mass spectrometer, enabling the separation, detection, and identification of a vast number of metabolites in a single run. lcms.cz
For high-throughput analysis, methods like flow injection analysis (FIA) coupled with MS can be employed, significantly reducing analysis time. nih.gov LC-MS offers high sensitivity, with detection limits often in the picogram per milliliter range. nih.gov Different chromatographic techniques can be utilized depending on the metabolites of interest. Reversed-phase chromatography is effective for nonpolar to moderately polar compounds, while hydrophilic interaction liquid chromatography (HILIC) is used for highly polar metabolites. lcms.cz The use of high-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, allows for accurate mass measurements, which is critical for distinguishing between ¹³C-labeled and unlabeled metabolites and for the identification of unknown compounds. researchgate.net
Table 2: Comparison of LC-MS Techniques for this compound Metabolite Profiling
| Technique | Primary Application | Advantages | Limitations |
| Reversed-Phase LC-MS | Separation of nonpolar to moderately polar metabolites | Wide applicability, robust | Not ideal for very polar compounds |
| HILIC-MS | Separation of highly polar metabolites | Excellent for polar compounds like sugars and amino acids | Can have longer equilibration times |
| Ion-Pairing LC-MS | Analysis of charged metabolites | Improved retention of ionic compounds | Can cause ion suppression in the MS |
| Flow Injection Analysis-MS | Rapid, high-throughput screening | Very fast analysis times (<1 min) | No chromatographic separation, risk of ion suppression |
Tandem Mass Spectrometry (MS/MS) for Fragment-Specific Isotope Abundance Measurement
Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity and structural information for the analysis of this compound metabolites. oup.com In an MS/MS experiment, a specific metabolite ion (the precursor ion) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. nih.govnih.gov This technique is invaluable for stable isotope tracing studies because the fragmentation pattern can reveal the specific location of the ¹³C label within the metabolite's structure. oup.comresearchgate.net
By measuring the mass-to-charge ratios of the fragment ions, researchers can determine the abundance of isotopes in specific parts of the molecule. plos.org This fragment-specific isotope information is crucial for resolving metabolic pathways with greater detail. For instance, it can help differentiate between pathways that produce the same metabolite but result in different labeling patterns. embopress.org The data from MS/MS experiments, particularly the relative abundances of different isotopologues in the fragment ions, can significantly improve the accuracy and resolution of metabolic flux analysis. nih.gov
Table 3: Illustrative MS/MS Fragmentation for a Hypothetical ¹³C-Labeled Metabolite
| Precursor Ion (m/z) | Product Ion (m/z) | Interpretation of ¹³C Label Location |
| 151 (Metabolite + 1 ¹³C) | 107 (Fragment A + 1 ¹³C) | The ¹³C label is located within Fragment A |
| 151 (Metabolite + 1 ¹³C) | 106 (Fragment A) | The ¹³C label is located in the neutral loss portion |
| 151 (Metabolite + 1 ¹³C) | 45 (Fragment B + 1 ¹³C) | The ¹³C label is located within Fragment B |
| 151 (Metabolite + 1 ¹³C) | 44 (Fragment B) | The ¹³C label is located in the neutral loss portion |
Integration of NMR and MS Data for Comprehensive Metabolite Tracing and Flux Modeling
By combining the strengths of both methods, a more complete picture of metabolite labeling patterns can be achieved. nih.gov This integrated dataset allows for more robust and accurate metabolic flux analysis (MFA). nih.govrsc.org Computational models are used to integrate the MS and NMR data, along with other physiological data, to calculate the rates (fluxes) of metabolic reactions throughout a network. embopress.orgrsc.org This approach has been successfully applied to study complex metabolic systems, such as in perfused hearts, where it has been shown to improve the precision of flux estimates compared to using either technique alone. nih.govnih.gov The integration of these powerful analytical techniques is essential for building accurate and predictive models of metabolism.
Future Directions and Emerging Research Frontiers for D Lyxose 13c 1
Development of Advanced D-Lyxose-13C-1 Labeling Schemes for Enhanced Metabolic Resolution
The utility of a stable isotope tracer is profoundly influenced by the labeling strategy. For this compound, moving beyond simple, uniform labeling to more advanced schemes is crucial for achieving higher resolution in metabolic studies. Future research will likely focus on developing and applying various labeling patterns to answer specific biological questions.
Advanced labeling schemes, such as partial or positional labeling (e.g., labeling only the C-1 position), allow researchers to trace the fate of specific atoms through intricate reaction networks. tandfonline.com This is particularly important for dissecting pathways with complex carbon rearrangements. For instance, a [1,2-13C]-D-Lyxose tracer could be developed to distinguish its metabolism through the pentose (B10789219) phosphate (B84403) pathway versus other routes, based on the resulting labeling patterns in downstream metabolites like lactate (B86563) or amino acids. wellcomeopenresearch.org Dynamic labeling experiments, where the isotopic enrichment of metabolites is measured over time, can provide insights into the kinetics of metabolic fluxes, a significant advance over steady-state analysis. northwestern.edu
These sophisticated schemes will enable researchers to:
Distinguish between competing metabolic pathways that utilize lyxose.
Quantify the rate of metabolic reactions (fluxomics) with greater precision. researchgate.net
Trace the incorporation of specific carbon atoms from lyxose into complex biomolecules.
Below is a table outlining potential labeling schemes and their specific applications for this compound.
| Labeling Scheme | Description | Potential Application for this compound | Analytical Technique |
| Uniformly Labeled (U-13C) | All carbon atoms in the D-Lyxose molecule are 13C. | General tracing of lyxose uptake and incorporation into biomass and metabolic end-products. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Position-Specific (e.g., 1-13C) | Only the first carbon (C-1) is labeled. | Tracing the fate of the aldehyde carbon through isomerization and downstream pathways. isotope.com | MS, NMR |
| Partially Labeled (e.g., 1,2-13C) | A specific subset of adjacent carbons (C-1 and C-2) is labeled. | Elucidating pathways involving specific bond cleavages or rearrangements, such as the pentose phosphate pathway. wellcomeopenresearch.org | 2D-1H,13C HSQC NMR, MS |
| Dynamic Labeling | Introduction of the tracer followed by time-course sampling of metabolites. | Determining the rates of metabolic fluxes and the time required to reach isotopic steady state in different pathways. northwestern.edu | Time-resolved MS |
Refinement of Computational Models and Algorithms for Interpreting Complex this compound Tracing Data
As experimental methods generate increasingly complex datasets, the need for robust computational tools to interpret the results becomes paramount. The data from this compound tracing experiments, particularly mass isotopomer distributions (MIDs) from mass spectrometry, require sophisticated algorithms for accurate analysis. wellcomeopenresearch.org
The primary computational approach is 13C-Metabolic Flux Analysis (13C-MFA), which uses the isotopic labeling patterns in metabolites to calculate the rates of intracellular reactions. researchgate.net Future work must focus on refining these models specifically for D-lyxose metabolism. This involves creating detailed metabolic network maps that include all known and putative pathways for lyxose conversion. These models must account for the activity of enzymes like D-lyxose isomerase, which catalyzes the conversion between D-lyxose and D-xylulose. frontiersin.org
Key areas for refinement include:
Network Stoichiometry: Building accurate models of all relevant biochemical reactions involving D-lyxose.
Isotopomer Mapping: Developing precise maps that predict the flow of 13C atoms from this compound through the network to measurable downstream metabolites.
Statistical Analysis: Improving statistical methods to accurately estimate flux values and their confidence intervals from noisy experimental data.
User-Friendly Software: Creating accessible software tools that allow researchers without extensive computational training to perform 13C-MFA. researchgate.net
| Model Component | Purpose | Key Considerations for this compound |
| Metabolic Network Map | Defines the scope of the metabolic system being analyzed, including all reactions and pathways. | Must include specific enzymes and pathways for D-lyxose metabolism, which may differ from those for glucose. frontiersin.org |
| Isotopomer Balance Equations | A set of equations that mathematically describes the flow of labeled carbons through the network. | The unique 5-carbon structure of lyxose requires specific atom transition mappings. |
| Flux Estimation Algorithm | An optimization algorithm that finds the set of metabolic fluxes that best explains the measured isotopic labeling data. | Must be robust to handle potentially incomplete or noisy data from complex biological samples. |
| Goodness-of-Fit Statistics | Statistical tests used to evaluate how well the model's predictions match the experimental data. | Essential for validating the accuracy of the metabolic network and the estimated fluxes. |
Application of this compound in Systems Biology and Multi-Omics Integration for Holistic Metabolic Understanding
The true power of this compound tracing is realized when it is integrated with other high-throughput "omics" technologies in a systems biology framework. Understanding metabolism requires more than just measuring fluxes; it requires connecting those fluxes to the underlying genetic and protein-level regulation.
Future studies will increasingly combine this compound metabolomics with:
Transcriptomics (RNA-Seq): To correlate changes in metabolic fluxes with the expression levels of genes encoding metabolic enzymes.
Proteomics: To connect metabolic activity with the abundance of specific enzymes and transport proteins. nih.gov
Glycomics: To trace the incorporation of lyxose-derived carbons into the glycan structures of glycoproteins and glycolipids. biorxiv.orgrsc.org
This integrated approach provides a holistic view of cellular regulation, allowing researchers to understand how cells rewire their metabolic networks in response to stimuli by altering gene expression and protein levels. For example, by using this compound in cancer cells, researchers could identify not only the metabolic pathways fueled by lyxose but also the specific gene upregulations that enable this altered metabolism, potentially revealing new therapeutic targets. pnas.org
Exploration of this compound as a Probe for Glycoconjugate and Polysaccharide Biosynthesis Pathways
Glycoconjugates (glycoproteins and glycolipids) and polysaccharides are vital for numerous biological processes, and their synthesis is intrinsically linked to central carbon metabolism. biorxiv.org this compound is a promising tool for investigating the biosynthesis of these complex carbohydrates. While glucose is a primary building block for many glycans, other sugars can enter these pathways through various interconversions. rsc.org
D-lyxose is a known precursor for specific bioactive compounds, such as certain antitumor agents. frontiersin.org Using this compound allows for the direct tracing of its carbon backbone into these final products, elucidating the enzymatic steps and metabolic routing involved. Furthermore, techniques like 13C-NMR spectroscopy can be used in conjunction with this compound to determine the structure of novel polysaccharides that may incorporate lyxose or its metabolic derivatives. researchgate.net The ability to trace the flow of carbon from this compound into specific monosaccharide units within a complex glycan provides a powerful method for dissecting the complexities of glycobiology. oup.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
